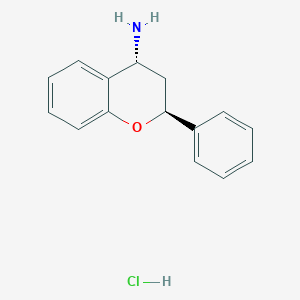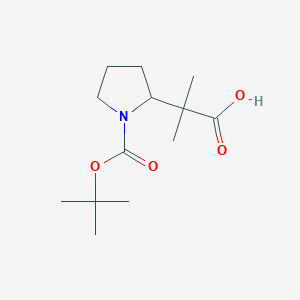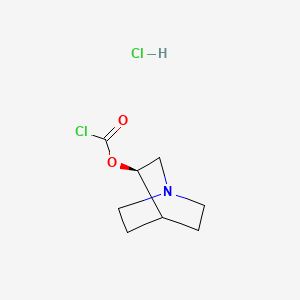
Methyl 3-formyl-2-methylindazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-formyl-2-methylindazole-7-carboxylate” is a chemical compound with the CAS Number: 2402829-86-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is methyl 3-formyl-2-methyl-2H-indazole-7-carboxylate . The InChI code for this compound is 1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-formyl-2-methylindazole-7-carboxylate” can be represented by the InChI code 1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-formyl-2-methylindazole-7-carboxylate” are not available, similar compounds have been involved in various chemical reactions. For instance, the nitro group of similar compounds has been replaced by fluoride anion via nucleophilic aromatic substitution . Also, the selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox .Physical And Chemical Properties Analysis
“Methyl 3-formyl-2-methylindazole-7-carboxylate” is a compound with a molecular weight of 218.21 . The physical form of this compound is a powder .Scientific Research Applications
Synthesis of Isoxazole-Fused Heterocycles
Methyl 3-formyl-2-methylindazole-7-carboxylate has been studied as a precursor in the synthesis of isoxazole-fused heterocycles. Research on bromination of related compounds (e.g., 3-aryl-5-methyl-isoxazole-4-carboxylate) has led to the development of methodologies for obtaining compounds like 3-aryl-5-formyl-isoxazole-4-carboxylate, which are crucial intermediates in synthesizing these heterocycles (Roy, Rajaraman, & Batra, 2004).
Isolation from Natural Sources
Research has shown that similar compounds, like carbazole alkaloids (e.g., 3-formyl carbazole), can be isolated from natural sources such as the roots of Clausena lansium. These compounds, including 3-formyl-1,6-dimethoxycarbazole and others, have been reported for the first time from nature and play a role in the study of natural product chemistry (Wen-Shyong, McChesney, & El-Feraly, 1991).
Role in Neuroprotection Research
Compounds like 7-Nitroindazole, which is structurally related to methyl 3-formyl-2-methylindazole-7-carboxylate, have been studied for their neuroprotective effects. In research involving baboons, it was shown that such compounds can protect against neurotoxicity induced by MPTP (a neurotoxin) and may have implications in treating neurodegenerative diseases like Parkinson's disease (Hantraye et al., 1996).
Synthesis of 3-Formylindole Derivatives
The synthesis of 3-formylindole derivatives, which are structurally related to methyl 3-formyl-2-methylindazole-7-carboxylate, has been a subject of research. One study detailed the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid, illustrating the versatility and utility of formyl-indole compounds in organic synthesis (Yu-hua, 2006).
Application in CO2 Fixation
Research has been conducted on using thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation of amines with CO2. This demonstrates an application in sustainable synthesis processes, utilizing CO2 as a carbon source, which could be relevant to the chemistry of methyl 3-formyl-2-methylindazole-7-carboxylate (Das et al., 2016).
Safety and Hazards
The safety information available for “Methyl 3-formyl-2-methylindazole-7-carboxylate” indicates that it has several hazard statements including H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for “Methyl 3-formyl-2-methylindazole-7-carboxylate” are not available, research into similar compounds has suggested various potential applications. For instance, the development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . Additionally, the role of m6A methylation in regulating carcinogenesis has been highlighted, suggesting potential future directions in cancer research .
properties
IUPAC Name |
methyl 3-formyl-2-methylindazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWRWOADWQTGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)


![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)


![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenethyl)benzenesulfonamide](/img/structure/B2930583.png)



![5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2930589.png)